molecular formula C21H26N2O5S B2435300 8-methoxy-3-(3-(morpholinomethyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one CAS No. 1421491-93-1

8-methoxy-3-(3-(morpholinomethyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one

Cat. No.: B2435300
CAS No.: 1421491-93-1
M. Wt: 418.51
InChI Key: UOWGTQQLNDKPGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-methoxy-3-(3-(morpholinomethyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one is a synthetic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This particular compound has garnered attention due to its potential therapeutic applications, especially in the field of oncology.

Preparation Methods

The synthesis of 8-methoxy-3-(3-(morpholinomethyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one involves multiple steps. The starting material, ethyl 8-methoxycoumarin-3-carboxylate, undergoes a series of reactions to introduce the morpholinomethyl and thiazepane moieties. The key steps include:

Comparison with Similar Compounds

8-methoxy-3-(3-(morpholinomethyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one can be compared with other coumarin derivatives, such as:

These comparisons highlight the unique structural features and enhanced biological activities of this compound.

Properties

IUPAC Name

8-methoxy-3-[3-(morpholin-4-ylmethyl)-1,4-thiazepane-4-carbonyl]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5S/c1-26-18-5-2-4-15-12-17(21(25)28-19(15)18)20(24)23-6-3-11-29-14-16(23)13-22-7-9-27-10-8-22/h2,4-5,12,16H,3,6-11,13-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOWGTQQLNDKPGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCCSCC3CN4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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